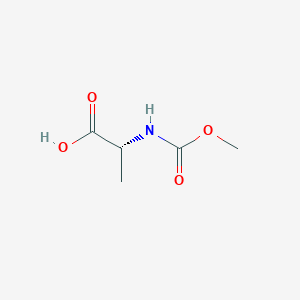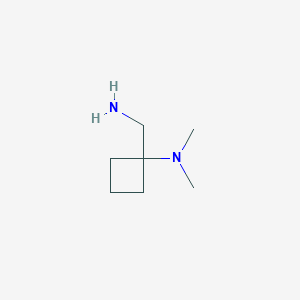
1-(Aminomethyl)-N,N-dimethylcyclobutanamine
説明
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, involves complex organic reactions that lead to the formation of the cyclobutane core. Enantioselective synthesis methods have been developed to achieve high yields and selectivity for the desired compound. For instance, the stereocontrolled synthesis of cyclobutane amino acids through enantiodivergent synthetic sequences has been reported, showcasing the chemical intricacy involved in obtaining pure enantiomers of cyclobutane derivatives (Izquierdo et al., 2005).
Molecular Structure Analysis
The cyclobutane ring's molecular structure is characterized by its compact and strained nature, which influences its chemical behavior and reactivity. Gas-phase electron diffraction studies have provided insights into the puckered conformation of cyclobutane derivatives, offering a glimpse into the geometrical parameters that define the molecular structure of such compounds (Shen et al., 1991).
Chemical Reactions and Properties
Cyclobutane derivatives participate in a variety of chemical reactions, reflecting their reactive nature due to the ring strain. For example, the formation of cyclobutadiene intermediates in reactions between ynamines and alkynyl sulfones showcases the dynamic reactivity of the cyclobutane skeleton under specific conditions (Eisch et al., 1991).
Physical Properties Analysis
The physical properties of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, such as solubility, melting point, and boiling point, are determined by its molecular structure. The compact cyclobutane ring influences these properties significantly, although specific data on these physical properties are scarce and require further empirical research.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal in understanding the behavior of cyclobutane derivatives. The presence of functional groups, such as the aminomethyl and dimethylamine substituents, play a crucial role in determining the compound's chemical properties. Research into the reactivity of cyclobutane derivatives with various reagents highlights the versatile nature of these compounds in organic synthesis (Sugiyama et al., 2004).
科学的研究の応用
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids are natural compounds found in both terrestrial and marine species. They have garnered attention for their diverse biological activities, including antimicrobial, antibacterial, antitumor, and other effects. These compounds serve as important leads in drug discovery due to their potent bioactivities. Research on novel natural cyclobutane-containing alkaloids has demonstrated their effectiveness in various applications, highlighting their role as a significant source of new drugs and therapies. The synthesis, origin, and biological activities of these compounds are critical areas of study, offering insights into their potential applications in medical and therapeutic fields.
Application in Plant Growth and Ethylene Inhibition
1-Methylcyclopropene (1-MCP) is a related compound that has been extensively studied for its role in inhibiting ethylene action in plants. Ethylene is a plant hormone involved in regulating a variety of physiological processes, including ripening and senescence. 1-MCP has been shown to prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops, offering a tool for scientists to advance understanding of ethylene's role in plants. The application of 1-MCP can help improve the postharvest storage and shelf life of agricultural products by delaying ripening and reducing spoilage.
Potential Therapeutic Applications
Research has also explored the potential therapeutic applications of compounds structurally related to 1-(Aminomethyl)-N,N-dimethylcyclobutanamine. For instance, the study of dimethyltryptamine (DMT), a compound with a cyclobutane moiety, has indicated its role beyond psychotropic effects. DMT has been found to be an endogenous ligand of the sigma-1 receptor, suggesting its involvement in cellular protective mechanisms. This discovery opens up new avenues for research into the physiological functions of similar compounds and their potential use in developing medical therapies for various conditions.
- Cyclobutane-Containing Alkaloids: (Sergeiko et al., 2008)
- 1-Methylcyclopropene on Fruits and Vegetables: (Watkins, 2006)
- Sigma-1 Receptor Mediated Role of Dimethyltryptamine: (Frecska et al., 2013)
特性
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICYCRCZTYFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442320 | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |
CAS RN |
176445-78-6 | |
| Record name | 1-(Dimethylamino)cyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176445-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



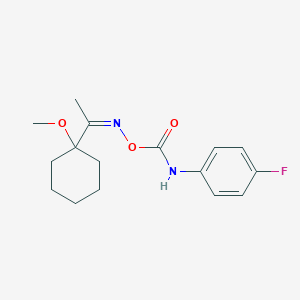
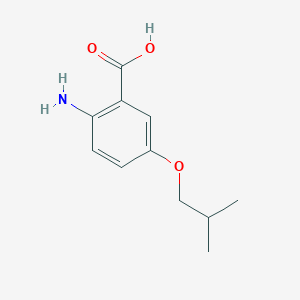
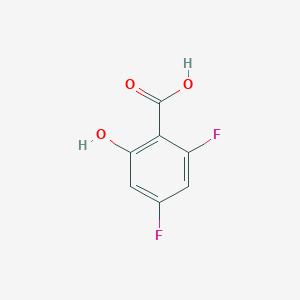
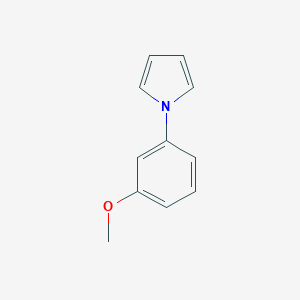
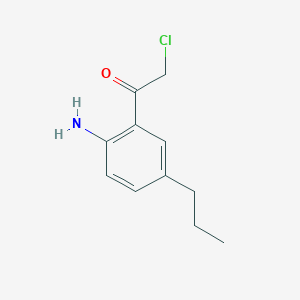
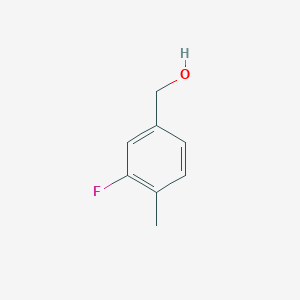
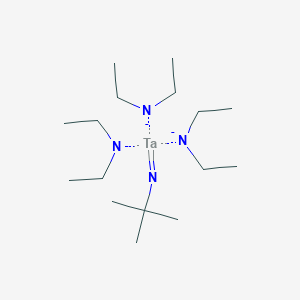

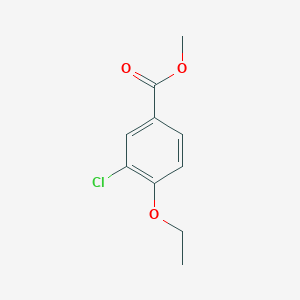
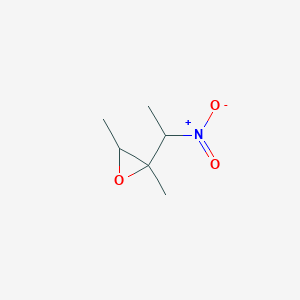
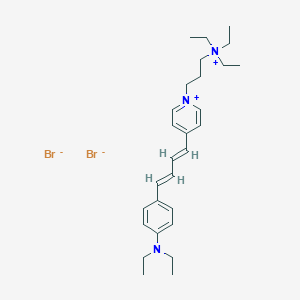
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

